An In-Depth Technical Guide to 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of glycoscience and medicinal chemistry, protected glycosides serve as pivotal intermediates and versatile tools for a myriad of applications. Among these, 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside stands out as a compound of significant interest. Its structure, featuring a fully acetylated glucose moiety linked to a methoxyphenyl aglycone, makes it a valuable precursor for the synthesis of more complex glycoconjugates and a useful substrate in various biochemical assays. This guide, intended for the discerning researcher, offers a comprehensive overview of this compound, from its synthesis and characterization to its applications in contemporary research and drug development. We delve into the underlying principles of its synthesis, provide robust experimental protocols, and explore its utility as a biochemical reagent, all while maintaining a focus on scientific integrity and practical applicability.
I. Compound Profile: 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
This section provides a summary of the key physicochemical properties of the title compound, which are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 14581-81-8 | [1][2] |
| Molecular Formula | C₂₁H₂₆O₁₁ | [1][2] |
| Molecular Weight | 454.42 g/mol | [1][2] |
| Appearance | White Crystalline Solid (typical) | |
| Storage Conditions | Store at < -15°C, keep container well closed. | [2] |
II. Synthesis and Purification: A Practical Approach
The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is most commonly achieved through a Koenigs-Knorr glycosylation reaction. This classical yet reliable method involves the coupling of a glycosyl halide with an alcohol or phenol in the presence of a promoter, typically a heavy metal salt.[3] The presence of the acetyl protecting groups on the sugar donor not only enhances its stability but also directs the stereochemical outcome of the reaction to favor the formation of the β-anomer through neighboring group participation.[3]
A. Synthetic Workflow
The overall synthetic strategy involves three key stages: preparation of the glycosyl donor, the glycosylation reaction itself, and subsequent purification of the product.
Caption: A generalized workflow for the synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.
B. Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on the principles of the Koenigs-Knorr reaction.
Materials:
-
Acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
4-Methoxyphenol
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and activated 4Å molecular sieves.
-
Add 4-methoxyphenol (1.0 eq) and acetobromo-α-D-glucose (1.2 eq) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the removal of any residual moisture.
-
Protect the flask from light and add silver(I) carbonate (1.5 eq) in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional dichloromethane.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
C. Detailed Experimental Protocol: Purification
Purification of the crude product is typically achieved by silica gel column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside as a white solid.
III. Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods are standard for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, the following characteristic signals are expected:
-
¹H NMR:
-
A doublet in the region of δ 5.0-5.5 ppm corresponding to the anomeric proton (H-1), with a coupling constant (J) of approximately 7-8 Hz, which is characteristic of a trans-diaxial relationship with H-2, confirming the β-configuration.
-
Singlets in the region of δ 1.9-2.1 ppm corresponding to the methyl protons of the four acetyl groups.
-
A singlet around δ 3.8 ppm for the methoxy group protons.
-
Aromatic protons of the methoxyphenyl group appearing as two doublets in the aromatic region (δ 6.8-7.2 ppm).
-
Signals for the other glucose ring protons (H-2 to H-6) typically appear as complex multiplets in the region of δ 3.7-5.3 ppm.
-
-
¹³C NMR:
-
The anomeric carbon (C-1) signal is expected around δ 100-102 ppm.
-
Signals for the carbonyl carbons of the acetyl groups will be in the region of δ 169-171 ppm.
-
The methyl carbons of the acetyl groups will appear around δ 20-21 ppm.
-
The methoxy carbon signal is expected around δ 55-56 ppm.
-
Signals for the other glucose ring carbons and the aromatic carbons will appear in their respective characteristic regions.
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+Na]⁺).
C. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method can be developed for this purpose.
Representative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
IV. Applications in Research and Drug Development
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a versatile tool in several areas of scientific research.
A. Precursor for Glycoconjugate Synthesis
The primary application of this compound is as a protected building block for the synthesis of more complex molecules. The acetyl groups can be selectively removed under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to reveal the free hydroxyl groups of the glucose moiety. The methoxyphenyl group can also be cleaved under specific oxidative conditions if required. This allows for the regioselective modification of the sugar, enabling the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates.
B. Biochemical Assay Reagent
This compound is utilized as a biochemical assay reagent.[4][5][6] Its structure makes it a suitable chromogenic or fluorogenic substrate for enzymes that cleave β-glucosidic linkages, such as β-glucosidases, after appropriate modification of the aglycone. The methoxy group can be a site for further functionalization to introduce a reporter group.
C. Potential Biological Activity
Some studies suggest that aryl glycosides, including derivatives of 4-methoxyphenyl β-D-glucopyranoside, may possess interesting biological properties. For instance, it has been described as a membrane stabilizer that can prevent the mesenchymal transition of cells and inhibit the growth of human tumor cells in vitro.[2]
D. Representative Protocol: β-Glucosidase Activity Assay
This protocol is adapted from assays using similar chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside and can be used to assess the activity of β-glucosidases.
Caption: A typical workflow for a β-glucosidase activity assay.
Materials:
-
β-Glucosidase enzyme solution
-
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (substrate)
-
Appropriate buffer (e.g., 50 mM citrate buffer, pH 4.8)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the enzyme solution in the assay buffer.
-
In a microplate or cuvette, add a defined volume of the substrate solution.
-
Initiate the reaction by adding a specific volume of the enzyme solution.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution. This will also induce a color change if a chromogenic product is formed.
-
Measure the absorbance of the resulting solution at the appropriate wavelength for the released aglycone (4-methoxyphenol).
-
A standard curve of the aglycone should be prepared to quantify the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
V. Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
VI. Conclusion
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a valuable and versatile compound in the field of glycoscience. Its straightforward synthesis via the Koenigs-Knorr reaction, coupled with its utility as a protected building block and a biochemical probe, ensures its continued relevance in both academic research and industrial drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this important chemical tool in their scientific endeavors.
References
-
OMICS International. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from [Link]
-
Wikipedia. (2023, September 21). Koenigs–Knorr reaction. Retrieved from [Link]
-
Weber Lab. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | OMICS [omicsbean.com]
- 6. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Weber Lab [weberlab.net]
